N-butyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
CAS No.: 1252863-60-7
Cat. No.: VC11956735
Molecular Formula: C19H20FN3O3S
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252863-60-7 |
|---|---|
| Molecular Formula | C19H20FN3O3S |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | N-butyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H20FN3O3S/c1-2-3-9-21-16(24)12-22-15-8-10-27-17(15)18(25)23(19(22)26)11-13-4-6-14(20)7-5-13/h4-8,10H,2-3,9,11-12H2,1H3,(H,21,24) |
| Standard InChI Key | CEKBSHXJZNGQJK-UHFFFAOYSA-N |
| SMILES | CCCCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)SC=C2 |
| Canonical SMILES | CCCCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)SC=C2 |
Introduction
N-butyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound with a molecular formula of C19H20FN3O3S and a CAS number of 1252863-60-7. This compound belongs to a class of thienopyrimidine derivatives, which are known for their diverse biological activities and potential applications in pharmaceuticals.
Synthesis
The synthesis of N-butyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide typically involves multi-step reactions starting from commercially available precursors. The process may include condensation reactions, nucleophilic substitutions, and acylation steps to form the desired thienopyrimidine derivative.
Biological Activities
Thienopyrimidine derivatives are known for their potential biological activities, including antiviral, antibacterial, and anticancer properties. The specific biological activity of N-butyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide would depend on its structural features and the presence of the fluorophenyl group, which could enhance its interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume